molecular formula C14H11ClN2O3S2 B2566192 5-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide CAS No. 862807-75-8

5-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2566192
CAS No.: 862807-75-8
M. Wt: 354.82
InChI Key: UBPPCLZWOGBOTC-UHFFFAOYSA-N
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Description

5-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a chemical compound with the molecular formula C15H11ClN2O3S2 This compound is characterized by the presence of a thiophene ring, a benzothiazole moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves the following steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Chlorine Atom: Chlorination of the benzothiazole derivative can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling with Thiophene-2-carboxylic Acid: The chlorinated benzothiazole is then coupled with thiophene-2-carboxylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The chlorine atom can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

5-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The thiophene ring may also contribute to the compound’s binding affinity and specificity. Further research is needed to fully elucidate the molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzamide
  • 5-chloro-N-Et-4-hydroxy-1-methyl-2-oxo-N-Ph-1,2-dihydroquinoline-3-carboxamide

Uniqueness

5-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is unique due to the presence of both the benzothiazole and thiophene moieties, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

5-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3S2/c1-19-7-3-4-8(20-2)12-11(7)16-14(22-12)17-13(18)9-5-6-10(15)21-9/h3-6H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPPCLZWOGBOTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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